molecular formula C9H8N2O2 B1424173 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1190316-61-0

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1424173
CAS No.: 1190316-61-0
M. Wt: 176.17 g/mol
InChI Key: HDUOJOQMOGXEES-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190316-61-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[2,3-b]pyridine core, which is one of the privileged azaindole scaffolds. The pyrrolopyridine structure is a key pharmacophore found in a range of biologically active compounds and approved therapies, such as the anticancer agents Vemurafenib and Pexidartinib . The specific molecular framework of this compound, characterized by the fusion of a pyrrole and pyridine ring, makes it a valuable precursor for developing novel therapeutic agents. Researchers utilize this carboxylic acid derivative as a critical synthetic intermediate for constructing more complex molecules. Its structure is particularly relevant in the exploration of kinase inhibitors . Historical research into analogous pyrrolo[2,3-b]pyridine-5-carboxylic acids has demonstrated their potential as antibacterial agents, specifically as analogs of nalidixic acid . Furthermore, closely related isomers, such as pyrrolo[3,4-c]pyridines, have been extensively investigated for a wide spectrum of pharmacological activities, including antidiabetic, analgesic, antiviral, and antitumor effects, highlighting the broad potential of this chemical class . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-6-2-3-10-8(6)11-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOJOQMOGXEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220033
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-61-0
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dibromopyridine with a suitable nucleophile, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Cancer Therapy

One of the most promising applications of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that derivatives of this compound exhibit potent inhibitory activities against FGFR1, FGFR2, and FGFR3, which are implicated in various cancers.

Case Study: FGFR Inhibition

A study synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives, with compound 4h showing IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound not only inhibited the proliferation of breast cancer cells (4T1) but also induced apoptosis and significantly reduced cell migration and invasion. The findings suggest that such compounds could serve as lead candidates for developing targeted cancer therapies .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cell Line Tested
4h79254T1

Immunomodulation

Another notable application is in immunomodulation. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have been developed to target Janus kinase 3 (JAK3), which plays a crucial role in immune response regulation.

Case Study: JAK3 Inhibition

In a study focusing on immunomodulators, a derivative of this compound demonstrated over a 200-fold increase in JAK3 inhibitory activity compared to earlier compounds. The structure-activity relationship (SAR) analysis revealed that specific modifications at the C4 and C5 positions significantly enhanced the binding affinity to JAK3 .

CompoundJAK3 Inhibition ActivityCellular Activity on T Cells
14c>200-fold increaseModerate inhibition

Antimicrobial Properties

The compound also shows potential antimicrobial properties. Research has indicated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans.

Case Study: Antimicrobial Activity

A recent study evaluated several derivatives for their antimicrobial capabilities using disc diffusion methods. The results highlighted that some compounds derived from the pyrrolo[2,3-b]pyridine framework displayed promising antibacterial and antifungal activities .

CompoundAntibacterial Activity (S. aureus)Antifungal Activity (C. albicans)
AEffectiveModerate
BModerateEffective

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues Within the Pyrrolo[2,3-b]pyridine Family

The following table compares 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with structurally related pyrrolo[2,3-b]pyridine derivatives:

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 4-CH₃, 5-COOH C₉H₈N₂O₂ Intermediate for kinase inhibitors; moderate solubility in polar solvents
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 4-Cl, 5-COOH C₈H₅ClN₂O₂ Enhanced electrophilicity due to Cl; used in anticancer research
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-Cl, 3-COOH C₈H₅ClN₂O₂ Antibacterial intermediate; low aqueous solubility
1-Benzyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 1-benzyl, 5-COOH C₁₅H₁₂N₂O₂ Improved lipophilicity; potential CNS-targeting applications
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 4-CH₃, 3-CHO, 5-COOH C₁₀H₈N₂O₃ Aldehyde group enables conjugation; used in probe synthesis

Key Observations :

  • Electronic Effects : Chlorine substituents (e.g., 4-Cl) increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to the methyl group .
  • Solubility : Carboxylic acid derivatives (e.g., 5-COOH) exhibit moderate aqueous solubility, whereas esterified analogues (e.g., methyl esters) are more lipophilic .
  • Biological Activity : Substitutions at position 1 (e.g., benzyl) improve blood-brain barrier penetration, making such derivatives relevant to neuropharmacology .
Comparison with Thieno[2,3-b]pyridine Analogues

Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene, altering electronic properties and bioactivity:

Compound Name Core Structure Key Substituents Biological Activity References
7-Cyclopropyl-2-(phenylamino)-3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid Thieno[2,3-b]pyridine 7-cyclopropyl, 3-NO₂, 5-COOH Weak antibacterial activity (E. aerogenes, S. aureus)
2-Chloro-7-(piperidin-1-yl)-4-oxothieno[2,3-b]pyridine-5-carboxylic acid Thieno[2,3-b]pyridine 2-Cl, 7-piperidinyl, 5-COOH Antibacterial; improved potency vs. Gram-negative strains
This compound Pyrrolo[2,3-b]pyridine 4-CH₃, 5-COOH Kinase inhibition; no direct antibacterial data reported

Key Differences :

  • Electron Density: The thiophene ring in thieno analogues increases electron-withdrawing character, reducing nucleophilicity compared to pyrrolo derivatives .
  • Bioactivity: Thieno derivatives often exhibit antibacterial properties, whereas pyrrolo analogues are prioritized for kinase targeting .
  • Synthetic Flexibility: Thieno compounds undergo easier functionalization at the sulfur atom, enabling diverse derivatization .

Biological Activity

4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and related research findings.

  • Chemical Formula : C10_{10}H8_{8}N2_2O3_3
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 1190316-61-0

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly TNIK (TRAF2 and NCK interacting kinase). Inhibition of TNIK has been linked to modulation of IL-2 secretion, which plays a crucial role in immune response regulation.

Key Findings

  • Kinase Inhibition : A study identified this compound as a potent inhibitor of TNIK with IC50_{50} values lower than 1 nM, indicating strong inhibitory activity. This suggests potential applications in treating diseases where TNIK is implicated, such as certain cancers and autoimmune disorders .
  • IL-2 Secretion Modulation : Concentration-dependent inhibition of IL-2 secretion was observed, highlighting its role in immune modulation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
TNIK InhibitionIC50_{50} < 1 nM
IL-2 Secretion InhibitionConcentration-dependent
Potential Anti-cancer EffectsModulation of immune responses

Case Study 1: Cancer Treatment

In a preclinical study, derivatives of the pyrrolo[2,3-b]pyridine scaffold were evaluated for their efficacy in inhibiting tumor growth. The results indicated that compounds with similar structures exhibited significant anti-cancer properties through their action on TNIK inhibition, leading to reduced tumor cell proliferation.

Case Study 2: Autoimmune Disorders

Another investigation focused on the modulation of immune responses via IL-2 inhibition, suggesting that this compound could be beneficial in conditions characterized by excessive immune activation, such as rheumatoid arthritis or lupus.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and traditional organic reactions. The structural modifications have led to the development of several analogs with enhanced biological activity.

Q & A

Q. What are the established synthetic routes for 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrrolo-pyridine precursors. Key steps include:

  • Condensation : Reacting enol ethers with amino compounds to form intermediates (e.g., 3-substituted aminoacrylates) .
  • Cyclization : Using NaH in tetrahydrofuran (THF) to facilitate intramolecular nucleophilic aromatic substitution (SN-Ar), forming the pyrrolo-pyridine core .
  • Saponification : Hydrolysis of ester intermediates (e.g., methyl esters) to yield the carboxylic acid derivative .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CondensationEnol ether + amino compound, reflux70–85
CyclizationNaH, THF, 0°C to RT75–90
SaponificationNaOH, aqueous ethanol, 60°C80–95

Q. How is this compound characterized spectroscopically?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies substituent positions (e.g., methyl at δ 2.56 ppm in DMSO-d6) .
  • Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., [M+1]+^+ at m/z 311.1) .
  • LCMS/HPLC : Validates purity (>95%) and retention times .

Q. Table 2: Key Spectroscopic Data

TechniqueDataReference
1^1H NMR (DMSO-d6)δ 2.56 (s, 3H, CH3), 8.69 (d, 1H)
ESIMSm/z 311.1 [M+1]+^+
HPLC Purity97.34%

Q. What purification methods are effective for this compound?

Methodological Answer:

  • Recrystallization : Chloroform/petroleum ether or chloroform/diethyl ether mixtures yield high-purity crystals .
  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) resolves polar impurities .

Advanced Research Questions

Q. How can computational modeling optimize its biological activity?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .
  • Molecular Docking : Identifies binding interactions with biological targets (e.g., kinases) using software like AutoDock Vina .

Q. Table 3: DFT Parameters for Analogues

ParameterValue (eV)Reference
HOMO Energy-6.32
LUMO Energy-1.89
Band Gap4.43

Q. How do structural modifications influence its antimicrobial activity?

Methodological Answer:

  • Substituent Analysis : Introducing electron-withdrawing groups (e.g., Cl) at position 4 enhances activity against Staphylococcus aureus .
  • Rigid Analogues : Fusing aromatic rings (e.g., benzo[b]thieno derivatives) improves antiviral potency by restricting conformational flexibility .

Q. Table 4: Structure-Activity Relationships (SAR)

DerivativeMIC (µg/mL) against S. aureusReference
4-Chloro analogue0.5
4-Methyl analogue2.0

Q. What reaction conditions maximize yield during cyclization?

Methodological Answer:

  • Catalyst Screening : NaH in THF outperforms KOtBu or LiHMDS in cyclization efficiency (>90% yield) .
  • Temperature Control : Maintaining 0°C during reagent addition minimizes side reactions .

Q. Which biological pathways are targeted by this compound?

Methodological Answer:

  • Kinase Inhibition : The pyrrolo-pyridine scaffold competitively binds ATP pockets in kinases (e.g., JAK2) .
  • Apoptosis Induction : Upregulates pro-apoptotic proteins (e.g., Bax) in tumor cells, as shown in caspase-3 activation assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

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